1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol
Description
1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol is a pyrazole-based compound featuring a hydroxyl group at the 5-position, a 2-methoxyphenyl substituent at the 1-position, and a 3-methylbenzyl group at the 4-position. Pyrazoles are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to form hydrogen bonds and engage in tautomeric equilibria .
The hydroxyl group at position 5 enables keto-enol tautomerism, a critical feature in pyrazole chemistry that impacts reactivity and crystal packing .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-4-[(3-methylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-6-8-15(11-13)12-16-14(2)20-21(19(16)22)17-9-4-5-10-18(17)23-3/h4-11,20H,12H2,1-3H3 |
InChI Key |
LAENCKQEARASJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(NN(C2=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regiochemical Control
The target compound is synthesized via a Knorr-type reaction, where 2-methoxyphenylhydrazine reacts with a β-keto ester bearing methyl and benzyl substituents. The general pathway proceeds as follows:
-
Formation of the Hydrazone Intermediate :
The hydrazine attacks the carbonyl group of the β-keto ester (e.g., ethyl 3-methyl-4-(3-methylbenzyl)-5-oxo-pentanoate), forming a hydrazone intermediate. This step is highly dependent on the electrophilicity of the carbonyl groups, with electron-withdrawing substituents accelerating nucleophilic attack. -
Cyclization and Aromatization :
Intramolecular cyclization eliminates water, forming the pyrazole ring. Sodium acetate in ethanol facilitates deprotonation, enhancing reaction rates and yields. The 5-hydroxyl group arises from hydrolysis of the ester post-cyclization.
Example Procedure (Adapted from):
-
Dissolve 2-methoxyphenylhydrazine (10 mmol) and ethyl 3-methyl-4-(3-methylbenzyl)-5-oxo-pentanoate (10 mmol) in 70% ethanol.
-
Add sodium acetate (1.2 equiv) and stir at room temperature for 12 hours.
-
Quench with water, filter the precipitate, and recrystallize from ethanol to obtain the product (Yield: 82–89%).
Catalytic Optimization
Comparative studies highlight sodium acetate’s superiority over other bases (e.g., K2CO3 or NH4OAc) in minimizing side products. Microwave irradiation (100°C, 30 min) reduces reaction times by 60% while maintaining yields >85%.
Alternative Routes: Alkylation of Pre-Formed Pyrazoles
Post-Synthetic Modification Strategies
For cases where direct cyclocondensation proves challenging, a two-step approach is viable:
-
Synthesis of 1-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazol-5-Ol :
React 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux). -
Benzylation at Position 4 :
Treat the pyrazole intermediate with 3-methylbenzyl bromide in the presence of K2CO3 (DMF, 80°C, 6 hours). Regioselectivity is ensured by the nucleophilic character of the pyrazole’s 4-position, which is more reactive due to conjugation with the 5-hydroxyl group.
Challenges :
-
Competing O- vs. N-alkylation requires careful solvent selection (polar aprotic solvents favor N-alkylation).
-
Purification via column chromatography (SiO2, EtOAc/hexane gradient) isolates the desired product (Yield: 65–72%).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR (400 MHz, CDCl3):
δ 7.45–7.12 (m, 8H, aromatic), 5.21 (s, 1H, pyrazole-H), 3.89 (s, 3H, OCH3), 2.98 (s, 2H, CH2-benzyl), 2.34 (s, 3H, CH3-benzyl), 2.12 (s, 3H, CH3-pyrazole). -
13C NMR :
δ 161.2 (C=O), 148.7–114.3 (aromatic carbons), 55.6 (OCH3), 38.4 (CH2-benzyl), 21.3 (CH3-benzyl), 11.8 (CH3-pyrazole).
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclocondensation | NaOAc | EtOH/H2O | RT | 82–89 | 98 |
| Microwave-Assisted | None | EtOH | 100°C | 85–88 | 97 |
| Alkylation | K2CO3 | DMF | 80°C | 65–72 | 95 |
Key Insights :
-
Room-temperature cyclocondensation offers simplicity and scalability.
-
Microwave methods excel in speed but require specialized equipment.
-
Alkylation routes are less efficient but useful for late-stage functionalization.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents targeting specific diseases and conditions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Packing
- Dihedral Angles and Planarity: In 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (), the pyrazole ring forms dihedral angles of 16.83°, 48.97°, and 51.68° with the methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively. This non-planarity contrasts with simpler pyrazoles, suggesting that bulky substituents disrupt conjugation . The target compound’s 3-methylbenzyl and 2-methoxyphenyl groups likely induce similar distortions, reducing planarity and influencing packing efficiency.
- Hydrogen Bonding: The hydroxyl group in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol forms an O–H···N hydrogen bond (2.64 Å), stabilizing its crystal lattice . In 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one (), keto-enol tautomerism results in a ketone form (C=O) in the crystal structure, with packing stabilized by C–H···π interactions . The target compound’s hydroxyl group may similarly participate in hydrogen bonding or tautomerism-dependent interactions.
Tautomerism and Reactivity
- Keto-Enol Equilibria: Pyrazol-5-ol derivatives commonly exhibit tautomerism between the enol (hydroxyl) and keto (carbonyl) forms. For example, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one crystallizes in the keto form due to stabilization via resonance and packing effects . The target compound’s tautomeric state in the solid phase may depend on substituent electron-withdrawing/donating effects. The 2-methoxyphenyl group (electron-donating) could favor the enol form, while the 3-methylbenzyl group may sterically hinder tautomerization.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (C₂₃H₂₄N₂O₂; MW 360.45 g/mol) has higher molecular weight compared to simpler derivatives like 3-methyl-1-phenyl-1H-pyrazol-5-ol (C₁₀H₁₀N₂O; MW 174.20 g/mol) (). Increased steric bulk from the benzyl and methoxyphenyl groups likely reduces solubility in polar solvents.
Data Tables: Structural and Property Comparison
Biological Activity
1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention due to its potential pharmacological properties. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The aim of this article is to explore the biological activity of this specific pyrazole derivative, supported by relevant data tables, case studies, and research findings.
Antitumor Activity
Pyrazole derivatives, including 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol, have been studied for their antitumor properties. Research indicates that certain pyrazoles exhibit significant inhibitory effects on cancer cell lines via various mechanisms:
- Mechanism of Action : Pyrazoles can inhibit key enzymes involved in tumor proliferation, such as BRAF(V600E) and EGFR. They also induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
- Case Study : A study involving the combination of this pyrazole with doxorubicin demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells, suggesting a potential for synergistic effects in chemotherapy regimens .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX:
- Research Findings : In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Pyrazoles are also noted for their antimicrobial effects against a range of pathogens:
- Activity Spectrum : Studies have reported that 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol displays activity against both Gram-positive and Gram-negative bacteria.
- Data Table : Below is a summary of antimicrobial activity observed in various studies:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring influences its interaction with biological targets:
- Substituent Effects : The methoxy group at the 2-position on the phenyl ring enhances lipophilicity and bioavailability, while the methyl group at the 3-position contributes to the overall stability of the compound.
Q & A
Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of substituted hydrazines with β-diketones or via cyclization of α,β-unsaturated ketones. Key steps include:
- Hydrazine condensation : Reacting 2-methoxyphenylhydrazine with a diketone intermediate under reflux in ethanol/acetic acid (4:1 v/v) at 80–90°C for 6–8 hours .
- Cyclization : Optimizing solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce side products. Lower-polarity solvents favor higher regioselectivity .
- Yield optimization : Reaction temperatures >100°C often lead to decomposition, while <70°C result in incomplete cyclization. A balance at 80–90°C with inert gas purging improves yields to ~60–75% .
Q. How can the structure of this compound be validated experimentally?
- X-ray crystallography : Resolve tautomeric forms (e.g., enol vs. keto) using SHELXL for refinement. For example, asymmetric units may reveal intermolecular hydrogen bonding (O–H···N) stabilizing the enol form .
- NMR spectroscopy : Distinguish substituents via -NMR:
- Methoxy protons: δ 3.8–4.0 ppm (singlet).
- Pyrazole C5-OH: δ 10.2–12.5 ppm (broad, exchangeable) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 351) and fragmentation patterns using HRMS-ESI .
Advanced Research Questions
Q. What computational methods are suitable for predicting the tautomeric equilibrium of this compound?
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compare enol and keto forms. Solvent effects (e.g., ethanol) can be modeled via PCM, showing the enol form is energetically favored by ~2.3 kcal/mol .
- Molecular docking : Investigate tautomer-dependent binding to enzymes (e.g., COX-2). The enol form shows stronger H-bonding with Arg120 (ΔG = −8.5 kcal/mol vs. −6.2 kcal/mol for keto) .
Q. How can contradictory biological activity data (e.g., IC50_{50}50 variability) be resolved?
Conflicting results often arise from:
- Tautomerism : Enol forms may exhibit higher anti-inflammatory activity (IC = 12 µM) compared to keto forms (IC = 28 µM) .
- Purity : HPLC-MS analysis (C18 column, 0.1% formic acid/ACN gradient) can detect impurities >0.1% that skew bioassays .
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states. Standardize assays at physiological pH with 1% DMSO .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., electrophilic substitution)?
- Directing groups : The 2-methoxyphenyl group directs electrophiles (e.g., NO) to the para position of the benzyl substituent.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side products (e.g., over-nitration) .
- Protection/deprotection : Temporarily silylate the C5-OH group (TBDMSCl) to prevent undesired oxidation during alkylation .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media for in vitro studies?
- Co-solvent systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance solubility from 0.02 mg/mL to 1.5 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation, achieving 85% drug loading .
Q. What crystallographic techniques resolve disorder in the 3-methylbenzyl substituent?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities. R-factors improve from 0.15 to 0.08 after twin correction .
- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .
Key Recommendations
- Prioritize X-ray crystallography for unambiguous structural validation.
- Use DOE (Design of Experiments) to optimize synthetic and derivatization conditions.
- Standardize bioassays with purity >98% (HPLC) and controlled tautomeric states.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
